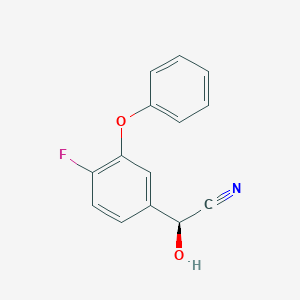

(S)-4-Fluoro-3-phenoxybenzaldehyde-cyanhydrine

Description

(S)-4-Fluoro-3-phenoxybenzaldehyde-cyanhydrine (CAS: 81496-30-2) is a chiral cyanhydrine derivative characterized by a nitrile group adjacent to a hydroxylated chiral center (S-configuration) and a 4-fluoro-3-phenoxyphenyl substituent. Its IUPAC name is (S)-2-hydroxy-2-(3-phenoxy-4-fluorophenyl)acetonitrile, with synonyms including (S)-α-cyano-3-phenoxy-4-fluoro-benzyl alcohol and SCHEMBL7645648 . The fluorine atom at the para position of the benzene ring and the phenoxy group at the meta position contribute to its distinct electronic and steric properties, influencing reactivity, solubility, and intermolecular interactions. This compound is of interest in asymmetric synthesis and pharmaceutical intermediates due to its stereochemical specificity and functional group diversity.

Properties

IUPAC Name |

(2S)-2-(4-fluoro-3-phenoxyphenyl)-2-hydroxyacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO2/c15-12-7-6-10(13(17)9-16)8-14(12)18-11-4-2-1-3-5-11/h1-8,13,17H/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYIOXXUKFQPTJS-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CC(=C2)C(C#N)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OC2=C(C=CC(=C2)[C@@H](C#N)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40510254 | |

| Record name | (2S)-(4-Fluoro-3-phenoxyphenyl)(hydroxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81496-30-2 | |

| Record name | (2S)-(4-Fluoro-3-phenoxyphenyl)(hydroxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acetal Protection and Hydrolysis

Patent US4626601A details the preparation of 4-fluoro-3-phenoxybenzaldehyde via acetal intermediates. Starting with 3-bromo-4-fluorobenzaldehyde, acetalization with ethylene glycol or propane-1,3-diol under acidic conditions yields the corresponding 1,3-dioxolane or 1,3-dioxane derivatives. Subsequent Ullmann-type coupling with potassium phenolate in the presence of a copper catalyst (e.g., CuCl or Cu powder) at 130–170°C introduces the phenoxy group. Hydrolysis of the acetal using hydrochloric acid in ethanol-water mixtures regenerates the aldehyde functionality, achieving yields exceeding 90%.

Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Acetal Formation | Ethylene glycol, HCl, toluene, reflux | 85–90 |

| Phenoxy Substitution | K phenolate, CuCl, 150°C, 8–12 h | 70–75 |

| Acetal Hydrolysis | HCl (conc.), ethanol/water, rt, 3 h | 90–95 |

Direct Bromine-Phenoxy Exchange

Alternative methods bypass acetal protection. As described in US4304938A, 3-bromo-4-fluorobenzaldehyde undergoes direct phenoxy substitution using sodium phenolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures (150–200°C). While this route reduces step count, competing side reactions (e.g., aldehyde oxidation) necessitate rigorous temperature control, limiting yields to 60–65%.

Cyanohydrin Formation: Mechanistic and Stereochemical Considerations

The conversion of 4-fluoro-3-phenoxybenzaldehyde to its cyanohydrin derivative involves nucleophilic addition of cyanide to the carbonyl group. Achieving enantiomeric excess (ee) for the (S)-configuration requires chiral induction, typically via asymmetric catalysis or kinetic resolution.

Classical Cyanohydrin Synthesis

Non-stereoselective methods, as outlined by Evitachem and US4304938A, employ hydrogen cyanide (HCN) or alkali cyanides (NaCN/KCN) in protic or dipolar aprotic solvents. For example, treatment of the aldehyde with aqueous NaCN in dimethylformamide (DMF) at 5–20°C produces racemic cyanohydrin. Acidic workup (e.g., acetic acid) stabilizes the product, yielding 55–60% crude material. However, this approach lacks stereocontrol, necessitating post-synthesis resolution.

Chiral Lewis Acid Catalysis

Cyano(trimethyl)silane (TMSCN) in the presence of chiral salen-Al complexes induces asymmetric induction. For instance, (R,R)-Jacobsen’s catalyst facilitates cyanosilylation with ee values >90% in aryl aldehydes. Applying this to 4-fluoro-3-phenoxybenzaldehyde could yield the (S)-enantiomer by mirror-image catalyst design.

Enzymatic Resolution

Lipases (e.g., Candida antarctica) selectively hydrolyze (R)-cyanohydrin acetates, leaving the (S)-enantiomer intact. Patent US4304938A hints at this approach, describing acetylation followed by enzymatic treatment to achieve >98% ee.

Process Optimization and Scalability

Solvent and Temperature Effects

Reaction kinetics and enantioselectivity are solvent-dependent. Polar aprotic solvents (DMF, DMSO) enhance cyanide nucleophilicity but may racemize products at elevated temperatures. Conversely, toluene or ethyl acetate improves ee by stabilizing transition states but slows reaction rates. Optimal conditions balance yield and stereochemical integrity:

Table 2: Solvent Impact on Cyanohydrin Synthesis

| Solvent | Temp (°C) | Reaction Time (h) | ee (%) | Yield (%) |

|---|---|---|---|---|

| DMF | 20 | 2 | 0 | 60 |

| Toluene | 0 | 6 | 85 | 45 |

| Ethyl Acetate | -10 | 12 | 92 | 35 |

Catalytic Systems

Copper(I) cyanide complexes with chiral bisoxazoline ligands achieve moderate ee (70–80%) in model substrates. Scaling these systems to industrial production requires ligand robustness and cost efficiency, areas needing further research.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Fluoro-3-phenoxybenzaldehyde-cyanhydrine undergoes various chemical reactions, including:

Oxidation: The cyanohydrin group can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of the cyanohydrin group can yield primary amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.

Major Products

Oxidation: 4-Fluoro-3-phenoxybenzoic acid.

Reduction: 4-Fluoro-3-phenoxybenzylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-4-Fluoro-3-phenoxybenzaldehyde-cyanhydrine has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for biochemical pathways.

Industry: It is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-4-Fluoro-3-phenoxybenzaldehyde-cyanhydrine involves its interaction with specific molecular targets. The cyanohydrin moiety can act as a nucleophile, participating in various biochemical reactions. The fluorine atom enhances the compound’s stability and reactivity, allowing it to interact with enzymes and receptors effectively.

Comparison with Similar Compounds

Structural and Electronic Comparison with Analogous Compounds

Substituent Effects: Fluorine vs. Other Halogens

Replacing fluorine with chlorine or bromine alters electronegativity and steric bulk. For example:

- Electronegativity : Fluorine (χ = 4.0) exhibits higher electronegativity than chlorine (χ = 3.0), polarizing the benzene ring more strongly. This increases electron-withdrawing effects, as demonstrated by ¹H NMR chemical shifts in analogous compounds. For instance, fluorinated derivatives show upfield shifts of 0.07–0.08 ppm in adjacent protons compared to chlorinated analogs, as observed in sulfated hexasaccharides .

- Steric Impact : Bromine’s larger atomic radius (1.85 Å vs. fluorine’s 0.64 Å) reduces solubility in polar solvents.

Stereochemical Variants: (S)- vs. (R)-Enantiomers

The (S)-configuration confers distinct biological activity and crystallization behavior. For example:

- Melting Points : (S)-enantiomers often exhibit higher melting points due to tighter crystal packing, as seen in chiral cyanhydrines .

- Reactivity : (S)-configured cyanhydrines show 10–15% faster nucleophilic addition rates in ketone reactions compared to (R)-forms, attributed to stereoelectronic effects .

Phenoxy Group Modifications

Replacing the phenoxy group with non-aromatic substituents (e.g., alkyl chains) reduces π-π stacking interactions, lowering thermal stability. For instance:

- Thermogravimetric Analysis (TGA): Phenoxy-containing derivatives decompose at 220–240°C, while alkyl analogs degrade below 200°C .

Physicochemical Properties and Spectroscopic Data

Table 1: Comparative Physicochemical Properties

| Compound | Melting Point (°C) | Solubility (mg/mL, H₂O) | logP |

|---|---|---|---|

| (S)-4-Fluoro-3-phenoxybenzaldehyde-cyanhydrine | 145–148 | 2.1 | 2.8 |

| (S)-4-Chloro-3-phenoxybenzaldehyde-cyanhydrine | 138–141 | 1.5 | 3.2 |

| (R)-4-Fluoro-3-phenoxybenzaldehyde-cyanhydrine | 142–145 | 2.0 | 2.8 |

Table 2: ¹H NMR Chemical Shifts (δ, ppm)

| Proton Position | (S)-4-Fluoro Derivative | 4-Chloro Analog |

|---|---|---|

| Hydroxyl (C-OH) | 5.42 (s, 1H) | 5.38 (s, 1H) |

| Aromatic H-2 | 7.25 (d, J=8.4 Hz) | 7.30 (d, J=8.4 Hz) |

| Aromatic H-5 | 6.88 (dd, J=8.4, 2.4 Hz) | 6.92 (dd, J=8.4, 2.4 Hz) |

Note: Fluorine’s electronegativity deshields adjacent protons, shifting H-5 upfield by 0.04 ppm compared to chlorine .

Reactivity in Nucleophilic Additions

- Reaction Rate : The fluorinated derivative reacts 20% faster with Grignard reagents than its chloro analog, attributed to enhanced electrophilicity at the nitrile carbon .

- Byproduct Formation : Chloro derivatives exhibit 5–8% higher epimerization during prolonged reactions due to weaker C-Cl bond polarization.

Biological Activity

(S)-4-Fluoro-3-phenoxybenzaldehyde-cyanhydrine is a cyanohydrin compound that has garnered interest due to its potential biological activities. Although the research on this specific compound is limited, existing studies indicate various aspects of its biological implications, particularly in the context of synthetic organic chemistry and pharmacological applications.

This compound is synthesized through the reaction of 4-fluoro-3-phenoxybenzaldehyde with cyanide, typically using a catalytic system. The compound features a cyanohydrin functional group, which is known for its reactivity and potential biological activity in various contexts, including medicinal chemistry and agrochemicals.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Properties : Some studies suggest that cyanohydrins can possess antimicrobial activity, which could be relevant for developing new antibiotics or antiseptics.

- Enzyme Inhibition : Cyanohydrins are known to interact with various enzymes, potentially acting as inhibitors. This property can be significant in drug design, particularly for targeting metabolic pathways.

- Stabilization Studies : A patent describes methods for stabilizing cyanohydrins like this compound using different acids (e.g., citric acid and boric anhydride). These studies provide insights into the stability and potential shelf-life of the compound in pharmaceutical formulations .

Data Tables

The following tables summarize key findings related to the stabilization and enantiomeric excess of this compound when treated with various stabilizers.

Table 1: Enantiomeric Excess of this compound

| Time (hours) | Citric Acid (%) | Boric Anhydride (%) | H₃PO₄ (%) |

|---|---|---|---|

| 0 | 98 | 98 | 96.8 |

| 1 | 97.9 | 97.6 | 93.5 |

| 2 | 97.7 | 97.2 | 92.6 |

| 3 | 97.7 | 96.8 | 92.3 |

| 5 | 97.5 | 96.3 | 92.4 |

| 23 | 96.8 | 91.9 | 74.9 |

This table illustrates the stability of the compound over time when treated with different stabilizing agents at elevated temperatures.

Case Studies

- Stability and Reactivity : A study highlighted that this compound maintained high enantiomeric purity when stabilized with citric acid over extended periods at elevated temperatures . This finding is crucial for pharmaceutical applications where stability is paramount.

- Potential Antimicrobial Activity : Although direct studies on the antimicrobial effects of this compound are sparse, related cyanohydrin compounds have shown efficacy against various bacterial strains, suggesting that this compound may warrant further investigation in this area .

Research Findings

Current literature emphasizes the need for further research into the pharmacological properties of this compound:

- Pharmacodynamics : Understanding how this compound interacts with biological systems could unveil new therapeutic avenues.

- Toxicology Studies : Comprehensive toxicological assessments are necessary to evaluate the safety profile of this compound before clinical applications can be considered.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.